molecular formula C9H9N3O3 B1506451 N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine CAS No. 67002-21-5

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine

Cat. No.: B1506451
CAS No.: 67002-21-5
M. Wt: 207.19 g/mol
InChI Key: FVLSTTKRJNPHIW-UHFFFAOYSA-N
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Description

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: is a chemical compound with the molecular formula C₉H₉N₃O₃. It is a trihydroxylamine derivative of benzene, featuring three hydroxylamine groups attached to a benzene ring at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine typically involves the reaction of benzene-1,3,5-triyltrimethanamine with hydroxylamine under specific conditions. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to obtain the compound in its pure form, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at the hydroxylamine groups, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of This compound

Scientific Research Applications

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Medicine: : The compound could be explored for its potential therapeutic properties, including its use in drug development or as a precursor for pharmaceuticals.

  • Industry: : It may find applications in various industrial processes, such as the production of materials, chemicals, or other compounds.

Mechanism of Action

The mechanism by which N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine exerts its effects involves its interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism of action would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine: can be compared with other similar compounds, such as:

  • Benzene-1,3,5-triyltris(N,N-dimethylmethanamine): : This compound has a similar structure but with dimethylamine groups instead of hydroxylamine groups.

  • 1,3,5-Benzenetriol: : This compound has hydroxyl groups instead of hydroxylamine groups on the benzene ring.

The uniqueness of This compound

Properties

IUPAC Name

N-[[3,5-bis(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-10-4-7-1-8(5-11-14)3-9(2-7)6-12-15/h1-6,13-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSTTKRJNPHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=NO)C=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722520
Record name N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67002-21-5
Record name N,N',N''-(Benzene-1,3,5-triyltrimethanylylidene)trihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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